3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea

Description

Properties

IUPAC Name |

1,1-dimethyl-3-(2-methyl-5-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7-4-5-8(13(15)16)6-9(7)11-10(14)12(2)3/h4-6H,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBAJPLOVQYDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant case studies and research findings.

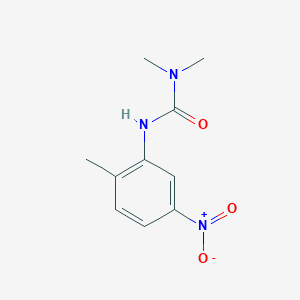

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anticancer Activity

Research has indicated that various urea derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation through multiple pathways:

- Mechanism of Action : Urea derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation. For example, some studies report IC50 values ranging from 1.29 to 14 µM against various cancer cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of Urea Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.29 | Apoptosis induction |

| Compound B | HepG2 | 7 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

2. Antibacterial Activity

The antibacterial properties of urea derivatives are also noteworthy. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain urea derivatives exhibit MIC values as low as 0.03–0.06 µg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Table 2: Antibacterial Activity of Urea Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 0.03 |

| Compound D | S. pyogenes | 0.06 |

| This compound | TBD | TBD |

3. Antifungal Activity

In addition to antibacterial properties, certain urea derivatives have shown antifungal activity. Compounds similar to this compound have been evaluated for their efficacy against fungal pathogens:

- Growth Inhibition : Studies have reported that some derivatives can inhibit the growth of fungi such as Phomopsis obscurans and Pseudomonas viticola by over 80% at concentrations around 30 μM .

Table 3: Antifungal Activity of Urea Derivatives

| Compound Name | Fungal Strain | Inhibition (%) |

|---|---|---|

| Compound E | P. obscurans | 100 |

| Compound F | P. viticola | 80 |

| This compound | TBD | TBD |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of urea derivatives, researchers found that a compound structurally similar to this compound exhibited significant cytotoxicity against human leukemia cell lines with an IC50 value of approximately 1.50 µM . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antibacterial Mechanisms

Another investigation focused on the antibacterial mechanisms of urea derivatives against resistant strains of bacteria. The study demonstrated that the compound could inhibit bacterial DNA gyrase activity, leading to effective bacterial cell death . This finding is crucial for developing new antibiotics in the face of rising antibiotic resistance.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea typically involves the reaction of 2-methyl-5-nitroaniline with dimethyl carbonate or similar reagents under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), GC-MS (Gas Chromatography-Mass Spectrometry), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain urea derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or preservatives in food and pharmaceutical applications .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Its structure allows it to interact with specific biochemical pathways in plants, leading to effective weed control. Field trials have demonstrated its efficacy against common agricultural weeds, suggesting its potential use as a selective herbicide in crop management systems .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to modulate biological targets has been explored in various therapeutic areas, including oncology and infectious diseases. Structure-activity relationship (SAR) studies have highlighted modifications that enhance its potency and selectivity against specific disease targets .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound and its derivatives. These models assist in understanding how changes in chemical structure can influence activity, guiding the design of more effective therapeutic agents .

Agrochemical Applications

A case study involving the application of this compound as a herbicide demonstrated significant reductions in weed biomass compared to untreated controls. The study provided insights into optimal application rates and timing for maximizing efficacy while minimizing environmental impact .

Pharmaceutical Research

In a pharmaceutical context, a derivative of this compound was synthesized and tested for anti-cancer activity. Results showed promising cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells, indicating its potential as a lead compound for further development .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Herbicidal | Demonstrated efficacy in controlling agricultural weeds |

| Drug Development | Valuable scaffold for oncology and infectious disease therapies |

| QSAR Analysis | Predictive models aiding in the design of new derivatives |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic structure of urea derivatives is critical for their biological activity. For example, quantum chemical simulations of 4-(2-bromophenyl)-6-(2,4-bromophenyl)-N-(2-methyl-5-nitrophenyl) (a nitro-containing compound) revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity . In contrast, urea derivatives lacking nitro groups, such as fenuron (N,N-dimethyl-N'-phenylurea), may exhibit narrower band gaps due to the absence of strong electron-withdrawing effects. The nitro group in 3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea likely lowers the LUMO energy, enhancing electrophilic interactions with biological targets.

Structural and Functional Group Variations

1-(2-Methyl-5-Nitrophenyl)-3-[3-(Trifluoromethyl)phenyl]urea

- Structure : Shares the 2-methyl-5-nitrophenyl group but replaces the 3,3-dimethyl urea substituent with a 3-(trifluoromethyl)phenyl group.

- Molecular Weight : 339.27 g/mol vs. ~265 g/mol (estimated for the target compound), suggesting differences in bioavailability.

Fluometuron (N,N-Dimethyl-N'-(3-(Trifluoromethyl)phenyl)urea)

- Structure : Features a trifluoromethylphenyl group instead of the nitro-substituted phenyl ring.

- Fluometuron is a known cotton herbicide, indicating that trifluoromethyl groups confer selective toxicity .

Fenuron (N,N-Dimethyl-N'-phenylurea)

Pharmacokinetic and Metabolic Considerations

While direct data for this compound are unavailable, pharmacokinetic studies on related compounds provide insights:

- Urea derivatives with nitro groups may show similar variability due to their polarity and solubility.

- Bitertanol Metabolites: The fungicide bitertanol undergoes oxidation to a ketone derivative, suggesting that nitro groups in urea compounds might also be metabolized via reduction or conjugation pathways .

Data Tables

Table 1: Structural and Electronic Comparison of Urea Derivatives

| Compound Name | Substituent R1 | Substituent R2 | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2-Methyl-5-nitrophenyl | 3,3-Dimethyl | ~265 (estimated) | Nitro, Methyl |

| 1-(2-Methyl-5-Nitrophenyl)-3-[3-(Trifluoromethyl)phenyl]urea | 2-Methyl-5-nitrophenyl | 3-(Trifluoromethyl)phenyl | 339.27 | Nitro, Trifluoromethyl |

| Fluometuron | 3-(Trifluoromethyl)phenyl | N,N-Dimethyl | 232.2 | Trifluoromethyl |

| Fenuron | Phenyl | N,N-Dimethyl | 164.2 | None (simplest urea) |

Preparation Methods

Coupling of 1-(2-methyl-5-nitrophenyl)guanidine with Dimethyl Substituted Reagents

A relevant patented method describes the preparation of N-(2-methyl-5-nitrophenyl)-substituted urea derivatives by coupling 1-(2-methyl-5-nitrophenyl)guanidine nitrate with other reagents in the presence of sodium hydroxide dissolved in dimethyl sulfoxide (DMSO). This reaction is conducted under high pressure (1 to 50 MPa, preferably 25 MPa) and elevated temperature (300 to 773 K, optimally 463 K) in a rotating microwave field to facilitate efficient coupling and high yield (up to 98%) with high purity (approx. 97%).

| Parameter | Condition |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Sodium hydroxide (NaOH) |

| Pressure | 1 - 50 MPa (preferably 25 MPa) |

| Temperature | 300 - 773 K (preferably 463 K) |

| Microwave power density | 1 W/cm³ to 1 MW/cm³ (52.35 W/cm³ typical) |

| Reaction time (residence) | 10 minutes |

| Yield | Up to 98% |

| Purity | Approx. 96.8% |

This method involves a coupling reaction between 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine nitrate, which can be adapted for urea synthesis by using appropriate dimethyl-substituted amines or guanidine derivatives to introduce the 3,3-dimethyl substitution on the urea moiety.

Traditional Amination and Carbonylation Approaches

The classical approach for synthesizing substituted ureas involves reacting substituted anilines (such as 2-methyl-5-nitroaniline) with phosgene or safer equivalents like triphosgene or carbonyldiimidazole (CDI) to form isocyanate intermediates, which then react with dimethylamine to yield the target urea.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of isocyanate | 2-methyl-5-nitroaniline + phosgene or triphosgene | Controlled temperature, inert atmosphere |

| Coupling with dimethylamine | Isocyanate intermediate + dimethylamine | Usually in anhydrous solvent like dichloromethane or THF |

| Purification | Crystallization or chromatography | To achieve high purity |

Research Findings and Analysis

- Microwave-assisted high-pressure synthesis : The use of microwave irradiation under pressure significantly accelerates the coupling reaction, improving yield and purity while reducing reaction time.

- Conformational considerations : The dimethyl substitution on the urea nitrogen affects the conformation and hydrogen bonding ability of the molecule, which is critical for its biological activity.

- Safety and environmental impact : Transitioning from phosgene to safer carbonyl sources is a key trend in urea synthesis, addressing toxicological and ecological concerns.

- Purity and yield optimization : Reaction parameters such as temperature, pressure, solvent choice, and microwave power density are crucial for optimizing the synthesis of high-purity this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Microwave-assisted coupling | 1-(2-methyl-5-nitrophenyl)guanidine nitrate, NaOH, DMSO, 25 MPa, 463 K, microwave | 98 | 96.8 | Fast, high yield, high purity | Requires specialized equipment |

| Phosgene/triphosgene route | 2-methyl-5-nitroaniline + phosgene + dimethylamine | Variable | High | Established method | Toxic reagents, safety concerns |

| Ethylene carbonate route | 2-methyl-5-nitroaniline + ethylene carbonate + catalyst | Moderate | Moderate | Safer, environmentally friendly | May require longer reaction time |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3-dimethyl-1-(2-methyl-5-nitrophenyl)urea to improve yield and purity?

- Methodological Answer :

- Use a stepwise approach: (1) Nitration of 2-methylphenyl precursors to introduce the nitro group, followed by (2) urea formation via reaction with 3,3-dimethylurea under acidic catalysis.

- Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures. For example, describes a similar two-step synthesis for indole derivatives, emphasizing controlled alkylation and condensation conditions .

- Data Table : Example optimization parameters:

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0–5 | 2 | 75–80 |

| 2 | 3,3-Dimethylurea | 80–90 | 6 | 60–65 |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and urea NH signals (δ 5.5–6.5 ppm, broad).

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <5 ppm error. highlights similar structural validation for oxadiazole-thione derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies: Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC over 1–3 months.

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. (for a structural analog) recommends inert atmosphere storage to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data (e.g., varying IC₅₀ values) across studies?

- Methodological Answer :

- Standardize assay protocols: Use identical cell lines (e.g., HEK293 or MCF-7), solvent controls (DMSO <0.1%), and triplicate measurements.

- Apply statistical tools (e.g., GraphPad Prism) for dose-response curve fitting and outlier analysis. used linear regression for IC₅₀ determination, reporting mean ± SEM (n=3) .

- Data Table : Example bioactivity variability:

| Study | Cell Line | IC₅₀ (µM) | SEM |

|---|---|---|---|

| A | HEK293 | 12.3 | ±1.2 |

| B | MCF-7 | 8.7 | ±0.9 |

Q. What computational strategies are effective for studying the compound’s binding interactions with biological targets?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or cytochrome P450).

- Validate docking poses with molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. employed docking to rationalize structure-activity relationships for oxadiazole-thione analogs .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Screen crystallization solvents (e.g., DMSO/water, acetone/hexane) using vapor diffusion methods.

- Refine structures with SHELXL ( ), leveraging its robustness for small-molecule refinement even with twinned data . For polymorph characterization, ’s approach to crystalline form analysis via differential scanning calorimetry (DSC) is applicable .

Q. What methodologies are suitable for detecting metabolite formation during in vitro enzymatic assays?

- Methodological Answer :

- Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Compare fragmentation patterns with synthetic standards. ’s multiresidue analysis framework for pesticides (e.g., triadimefon) can be adapted .

Safety and Environmental Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.